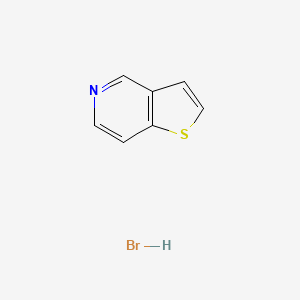![molecular formula C11H17O6P B14477329 Bis(2-hydroxyethyl) [hydroxy(phenyl)methyl]phosphonate CAS No. 67622-75-7](/img/structure/B14477329.png)
Bis(2-hydroxyethyl) [hydroxy(phenyl)methyl]phosphonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(2-hydroxyethyl) [hydroxy(phenyl)methyl]phosphonate is an organophosphorus compound that contains both hydroxyl and phosphonate functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Bis(2-hydroxyethyl) [hydroxy(phenyl)methyl]phosphonate typically involves the reaction of phenylphosphonic dichloride with ethylene glycol under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then heated to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in optimizing the production process .
Analyse Des Réactions Chimiques
Types of Reactions
Bis(2-hydroxyethyl) [hydroxy(phenyl)methyl]phosphonate undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The phosphonate group can be reduced to form phosphine derivatives.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like alkyl halides and acid chlorides are used in the presence of a base.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of phosphine derivatives.
Substitution: Formation of ethers or esters.
Applications De Recherche Scientifique
Bis(2-hydroxyethyl) [hydroxy(phenyl)methyl]phosphonate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organophosphorus compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its role in biochemical pathways.
Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of flame retardants, plasticizers, and corrosion inhibitors.
Mécanisme D'action
The mechanism of action of Bis(2-hydroxyethyl) [hydroxy(phenyl)methyl]phosphonate involves its interaction with specific molecular targets. The hydroxyl and phosphonate groups can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. The compound can inhibit enzymes by binding to their active sites, thereby affecting their catalytic activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Bis(2-hydroxyethyl) terephthalate: Used in the production of polyethylene terephthalate (PET) and has applications in the biomedical field.
Hydroxyphosphonates: Known for their stability and used in medicinal chemistry and industrial applications.
Uniqueness
Bis(2-hydroxyethyl) [hydroxy(phenyl)methyl]phosphonate is unique due to its combination of hydroxyl and phosphonate functional groups, which impart distinct chemical reactivity and potential for diverse applications. Its ability to form stable complexes with metal ions and participate in various chemical reactions makes it a valuable compound in both research and industrial settings .
Propriétés
Numéro CAS |
67622-75-7 |
|---|---|
Formule moléculaire |
C11H17O6P |
Poids moléculaire |
276.22 g/mol |
Nom IUPAC |
2-[2-hydroxyethoxy-[hydroxy(phenyl)methyl]phosphoryl]oxyethanol |
InChI |
InChI=1S/C11H17O6P/c12-6-8-16-18(15,17-9-7-13)11(14)10-4-2-1-3-5-10/h1-5,11-14H,6-9H2 |
Clé InChI |
ZWKBZJYKMIXLKV-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(O)P(=O)(OCCO)OCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(5-Anilino-1,3,4-thiadiazol-2-yl)sulfanyl]acetic acid](/img/structure/B14477247.png)
![2-[(3-Chlorophenyl)methyl]-1-methylpyrrolidine](/img/structure/B14477249.png)
![N-[(2-Aminophenyl)methyl]-2,3-dichloroaniline](/img/structure/B14477250.png)
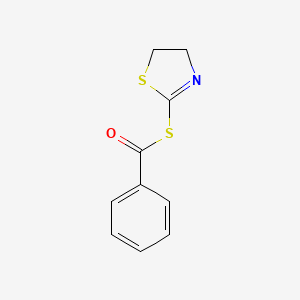

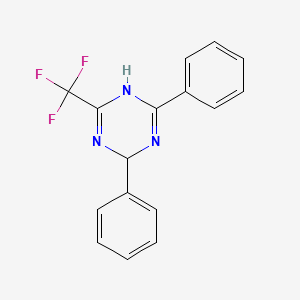

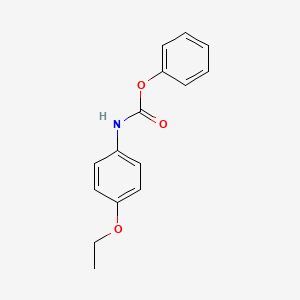
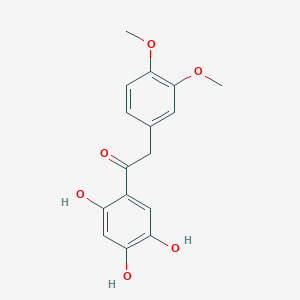


![2-{[(Oxolan-2-yl)methyl]sulfanyl}phenol](/img/structure/B14477276.png)
